1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide
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Overview
Description
1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide is a chemical compound with the molecular formula C17H11NO3S and a molecular weight of 309.345 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring fused with a naphthalene moiety through an oxygen bridge, and a sulfone group attached to the benzisothiazole ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide typically involves the reaction of 1,2-benzisothiazole with 1-naphthol in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used to introduce the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or sulfoxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzisothiazole or naphthalene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain types of cells.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-: Lacks the sulfone group, resulting in different chemical properties and reactivity.
1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1-oxide: Contains a sulfoxide group instead of a sulfone, leading to different oxidation states and reactivity.
1,2-Benzisothiazole, 3-(1-phenoxy)-, 1,1-dioxide: Similar structure but with a phenyl group instead of a naphthalene moiety, affecting its chemical behavior and applications.
Uniqueness
1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide is unique due to its combination of a benzisothiazole ring, a naphthalene moiety, and a sulfone group. This unique structure imparts distinct chemical properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
3-naphthalen-1-yloxy-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c19-22(20)16-11-4-3-9-14(16)17(18-22)21-15-10-5-7-12-6-1-2-8-13(12)15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYYHPVCCGWYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355049 |
Source
|
Record name | 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132636-61-4 |
Source
|
Record name | 1,2-Benzisothiazole, 3-(1-naphthalenyloxy)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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